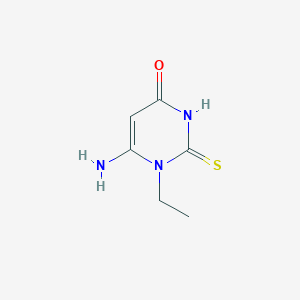

6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-amino-1-ethyl-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-2-9-4(7)3-5(10)8-6(9)11/h3H,2,7H2,1H3,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNSLWRZHTXPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)NC1=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398382 | |

| Record name | 6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15468-21-0 | |

| Record name | 6-Amino-1-ethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 101992 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002703689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known by its CAS number 15468-21-0, is a thioxo derivative of dihydropyrimidinone that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, and anticancer activities.

The molecular formula of this compound is C₆H₉N₃OS, with a molecular weight of 143.21 g/mol. It features a thione group (C=S), which is significant for its biological activity. The compound exhibits high gastrointestinal absorption but is not permeable to the blood-brain barrier, indicating its potential systemic effects without central nervous system penetration .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, an investigation into its antibacterial efficacy revealed significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested using agar diffusion methods where inhibition zones were measured:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

These results indicate that the compound possesses considerable antimicrobial potential, making it a candidate for further development in therapeutic applications .

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence supporting the anticancer activity of this compound. A study focused on its effects on various cancer cell lines demonstrated that it induces apoptosis in human cancer cells through the activation of caspase pathways. The compound showed IC50 values in the micromolar range against several cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 8.5 |

| MCF-7 (breast cancer) | 10.0 |

| A549 (lung cancer) | 7.0 |

These findings suggest that this compound may be useful in developing novel anticancer therapies .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The thione group plays a crucial role in mediating these interactions, potentially through the formation of reactive sulfur species that can modify cellular proteins and nucleic acids. Additionally, the compound's structure allows it to participate in hydrogen bonding and pi-stacking interactions with biomolecules, enhancing its bioactivity.

Case Studies

Several case studies have reported on the synthesis and biological evaluation of derivatives based on the core structure of this compound:

- Synthesis of Metal Complexes : One study synthesized gold(III) complexes with derivatives of this compound and evaluated their antimicrobial activity, finding enhanced efficacy compared to the free ligand .

- Combination Therapies : Another research explored the combination of this compound with conventional antibiotics to enhance their effectiveness against resistant bacterial strains .

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of 6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit significant antitumor properties. A study focused on the synthesis of pyrimidine derivatives demonstrated that these compounds could inhibit cancer cell proliferation effectively. The mechanism involves the disruption of cellular processes critical for tumor growth .

Antiviral Properties

Another promising application is in antiviral therapy. Compounds structurally related to this compound have shown efficacy against various viral infections. In vitro studies suggest that these compounds can interfere with viral replication mechanisms, making them potential candidates for antiviral drug development .

Calcium Channel Blockers

Certain derivatives have been identified as selective calcium channel blockers. These compounds can be utilized in treating hypertension and other cardiovascular diseases by modulating calcium influx in cardiac and smooth muscle cells .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can lead to various derivatives with enhanced biological activity. The modification of functional groups on the pyrimidine ring is a common approach to improving pharmacological properties.

Case Study 1: Antitumor Activity Evaluation

A study published in a peer-reviewed journal evaluated the antitumor effects of synthesized derivatives of this compound on different cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with some derivatives showing IC50 values lower than standard chemotherapeutic agents .

Case Study 2: Antiviral Efficacy Testing

Another research effort focused on testing the antiviral activity of this compound against influenza virus strains. The study found that specific derivatives significantly reduced viral titers in infected cell cultures, suggesting their potential use as antiviral agents .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Structural and Functional Differences

Table 1: Structural Comparison

| Compound Name | Substituents | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| 6-Amino-1-ethyl-2-thioxo... | Ethyl, Amino, Thioxo | 171.22 | -NH₂, C=S, C=O |

| 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Methyl, Thioxo | 156.18 | C=S, C=O |

| 6-Ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Ethyl, Thioxo | 170.23 | C=S, C=O |

| 5,5′-(Phenylmethylene)bis(6-amino-1-ethyl-2-thioxo...) | Bis-ethyl, Methylene | ~400 | Two pyrimidinone units linked via methylene |

Key Observations

- Amino Group Impact: The amino group in the target compound enhances reactivity in cyclocondensation reactions, unlike the methyl or ethyl analogs .

Key Findings

- Antimicrobial Activity : The Au(III) complex of 6-methyl-2-thioxo... shows enhanced activity against S. aureus compared to the free ligand, suggesting metal coordination amplifies bioactivity .

- Enzyme Inhibition : Bis-thiobarbiturates derived from the target compound exhibit potent xanthine oxidase inhibition, likely due to their extended conjugation and hydrogen-bonding capacity .

Physicochemical Properties

- NMR Spectroscopy: The amino group in the target compound produces distinct ¹H NMR signals (~5–6 ppm for NH₂) and ¹³C NMR peaks at ~160–170 ppm for C=S and C=O . In 6-methyl-2-thioxo..., the absence of NH₂ simplifies the spectrum, with C=S and C=O resonances at 174.6 ppm and 163.0 ppm, respectively .

- IR Spectroscopy: The thioxo group in all analogs shows strong IR absorption at ~1200–1250 cm⁻¹, while the amino group introduces N–H stretches (~3300–3500 cm⁻¹) .

Preparation Methods

General Synthetic Strategy

The synthesis of 6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves:

- Condensation of thiourea with β-ketoesters or acetoacetic esters to form the 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one core.

- N-alkylation at the N-1 position with ethyl halides or ethylating agents to introduce the ethyl substituent.

This two-step approach is well-documented and allows for structural modifications at the N-1 position while preserving the thiopyrimidine core.

Step 1: Synthesis of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Core

The core compound is synthesized by the condensation of thiourea with ethyl acetoacetate or similar β-ketoesters under reflux conditions in methanol or ethanol, often in the presence of a base catalyst such as sodium methoxide or sodium ethoxide.

- Reaction conditions: Reflux in absolute methanol or ethanol.

- Molar ratios: Typically, a 2.5 to 3-fold molar excess of thiourea relative to the β-ketoester.

- Catalyst: Sodium methylate or sodium ethoxide (2.6–2.8 equivalents).

- Reaction time: Several hours until completion.

- Yield: Moderate to high yields (55%–82%) reported in literature for related compounds.

$$

\text{Ethyl acetoacetate} + \text{Thiourea} \xrightarrow[\text{NaOMe}]{\text{Reflux, MeOH}} 6\text{-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one}

$$

Step 2: N-1 Alkylation to Introduce the Ethyl Group

The N-1 position alkylation is achieved by reacting the 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with ethyl halides (e.g., ethyl bromide or ethyl chloride) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

- Reaction conditions: Stirring at 70–80 °C for 1 hour, followed by addition of ethyl halide and further stirring for 5 hours, then standing for 12 hours at room temperature.

- Base: Potassium carbonate (excess).

- Solvent: DMF.

- Work-up: Filtration, evaporation under vacuum, precipitation with cold water, recrystallization from acetone-DMF mixture.

- Yield: Typically 55%–82% for similar S-alkylated derivatives.

This method favors alkylation at the sulfur atom (S-alkylation) but can be adapted to favor N-alkylation by controlling reaction conditions and reagents.

Alternative Synthetic Routes

One-pot synthesis via Biginelli-type reaction: In some protocols, the pyrimidinone ring is constructed in a one-pot reaction involving benzaldehydes, urea or thiourea, and β-ketoesters under microwave irradiation or reflux conditions, which can be adapted to introduce ethyl substituents at N-1 by using ethyl-substituted starting materials or alkylating agents.

Sequential oxidation and cyclization: Some methods involve Kornblum oxidation of benzyl halides to benzaldehydes followed by cyclization with thiourea derivatives to form the pyrimidinone ring, which can be modified to include ethyl groups.

3 Data Table: Summary of Preparation Conditions and Yields

4 Research Findings and Notes

The nucleophilicity of the sulfur atom in the thiopyrimidine ring often leads to preferential S-alkylation; however, careful control of reaction conditions can direct alkylation to the N-1 position.

The choice of base and solvent is critical: potassium carbonate in DMF is commonly used for alkylation reactions due to its ability to deprotonate the nitrogen and facilitate nucleophilic substitution.

Microwave-assisted synthesis has been reported to improve reaction rates and yields in the formation of dihydropyrimidinones, offering a greener and more efficient alternative.

The purification typically involves recrystallization from acetone-DMF or ethanol to obtain pure crystalline products suitable for further pharmacological evaluation.

Spectroscopic characterization (IR, NMR, MS) confirms the structure and substitution pattern, with disappearance of NH2 signals and appearance of ethyl group signals in NMR spectra indicating successful N-1 alkylation.

Q & A

Q. How to design analogs with enhanced metabolic stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.